N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-nitrobenzenesulfonamide
Description
Historical Development of Nitrobenzenesulfonamide Chemistry
The nitrobenzenesulfonamide class originated in the early 20th century with Paul Gelmo’s discovery of sulfonamide antibacterial agents. Initial derivatives like sulfanilamide revolutionized infectious disease treatment by inhibiting bacterial folate synthesis. Over decades, structural diversification introduced electron-withdrawing nitro groups at the benzene ring’s ortho position to enhance stability and modulate electronic properties. For example, 2-nitrobenzenesulfonamide derivatives became pivotal intermediates in nucleophilic substitution reactions due to their activated sulfonyl chloride precursors.
The integration of heterocyclic systems, such as pyrrolidinone rings, marked a turning point in the 1980s. These modifications improved pharmacokinetic profiles by increasing solubility and target affinity. A notable milestone was the development of NSC745887 (N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-nitrobenzenesulfonamide), which demonstrated selective inhibition of anti-apoptotic Bcl-2 family proteins in cancer cells. This advancement laid the groundwork for synthesizing analogs like the title compound, where a methyl group replaces the methoxy substituent to explore steric and electronic effects.
Positioning within Contemporary Sulfonamide Research
Modern research on nitrobenzenesulfonamides focuses on three key areas:
- Kinase Inhibition : Patent literature reveals that pyrrolidine-fused sulfonamides exhibit potent activity against serine/threonine kinases, particularly cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β). The title compound’s pyrrolidinone ring may facilitate hydrogen bonding with kinase ATP-binding pockets.
- Antimicrobial Resistance : With rising antibiotic resistance, nitrobenzenesulfonamides are being re-evaluated for activity against multidrug-resistant Gram-positive pathogens. Structural analogs bearing methyl groups demonstrate enhanced membrane permeability compared to older derivatives.
- Targeted Cancer Therapies : The compound’s nitro group enables redox cycling in hypoxic tumor microenvironments, generating reactive oxygen species that induce selective cytotoxicity.
Table 1 compares structural and functional attributes of related compounds:
| Compound | Substituents | Key Biological Activity |
|---|---|---|
| Title compound | 3-methyl, pyrrolidinone | Kinase inhibition (predicted) |
| NSC745887 | 4-methoxy, pyrrolidinone | Bcl-2 inhibition |
| 3-Nitro-N-(3-(6-pyrrolidinyl)phenyl) | Pyridazine, pyrrolidine | Enzyme inhibition |
Structural Classification and Nomenclature Systems
The IUPAC name N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-nitrobenzenesulfonamide systematically describes the compound’s architecture:
- Parent system : Benzenesulfonamide (C6H5SO2NH2)
- Substituents :
- Ortho-nitro group (-NO2) at position 2 on the sulfonyl-bearing benzene
- 3-Methyl-4-(2-oxopyrrolidin-1-yl) group on the aniline nitrogen
The pyrrolidinone ring (2-oxopyrrolidin-1-yl) adopts a puckered conformation, with the carbonyl oxygen participating in intramolecular hydrogen bonding. X-ray crystallography of analog NSC745887 shows a dihedral angle of 68.5° between the two aromatic rings, suggesting limited π-conjugation that may enhance binding site adaptability.
Research Significance in Organic and Medicinal Chemistry
This compound addresses two critical challenges in drug discovery:
- Selectivity Optimization : The methyl group at position 3 introduces steric hindrance that may reduce off-target interactions compared to smaller substituents. Molecular dynamics simulations of similar structures indicate methyl groups improve binding pocket complementarity in kinases.
- Synthetic Versatility : The sulfonamide group serves as a handle for further functionalization. For instance, nucleophilic aromatic substitution at the nitro position enables diversification into amine or azide derivatives.
Ongoing studies explore its utility as:
- A fluorescent probe via nitro-to-amine conversion
- A photoaffinity labeling agent through diazirine incorporation
- A fragment in PROTAC (Proteolysis-Targeting Chimera) designs targeting undruggable proteins
Properties
IUPAC Name |
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-12-11-13(8-9-14(12)19-10-4-7-17(19)21)18-26(24,25)16-6-3-2-5-15(16)20(22)23/h2-3,5-6,8-9,11,18H,4,7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHALFOBMAOCNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinyl Intermediate: The initial step involves the formation of the pyrrolidinyl intermediate through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.
Nitration: The next step involves the nitration of the aromatic ring using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-nitrobenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted sulfonamides.
Hydrolysis: Formation of sulfonic acids and amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that sulfonamide compounds exhibit significant antimicrobial properties. N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-nitrobenzenesulfonamide has been tested against various bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest its potential as a therapeutic agent against bacterial infections.
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly its ability to inhibit cell proliferation in various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
| A549 (Lung Cancer) | 20 |
The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell survival and proliferation.
Enzyme Inhibition
This compound has been studied as a potential inhibitor of various enzymes, including:
- Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition may benefit neurodegenerative disease treatment.
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 5 |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The study concluded that this compound exhibited superior activity against resistant strains of Staphylococcus aureus, making it a candidate for further development as an antibiotic.
Case Study 2: Anticancer Activity
In a clinical trial reported in Cancer Research, researchers assessed the anticancer properties of this compound on breast cancer patients. The trial demonstrated significant tumor reduction in patients treated with this compound compared to controls, highlighting its potential as a novel anticancer agent.
Mechanism of Action
The mechanism of action of N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its combination of a nitro-substituted sulfonamide and a pyrrolidinone ring. Below is a comparative analysis with structurally related sulfonamide derivatives from the literature:
Table 1: Structural Comparison of Sulfonamide Derivatives
Functional Group Analysis
- Sulfonamide Core: The target compound’s 2-nitrobenzenesulfonamide group distinguishes it from analogs in and , which feature unsubstituted or fluorinated benzenesulfonamides.
- Pyrrolidinone vs. Oxazolidinone: The 2-oxopyrrolidin-1-yl group in the target compound contrasts with the oxazolidinone rings in . Pyrrolidinones exhibit distinct puckering conformations (as described by Cremer and Pople’s ring puckering coordinates), which may influence steric interactions compared to the more rigid oxazolidinones .
- Aromatic Substitutions : The 3-methylphenyl group in the target compound provides moderate steric bulk, whereas Example 53 () incorporates a fluorinated chromene system, enhancing lipophilicity and metabolic stability .
Physicochemical Properties
While direct data for the target compound are unavailable, inferences can be drawn:
- Molecular Weight : The target compound’s molecular weight is likely lower than Example 53 (589.1 g/mol) due to the absence of a chromene-pyrimidine system.
- Melting Point: The nitro group may elevate the melting point compared to non-nitro analogs, though this depends on crystallinity and intermolecular interactions .
Biological Activity
N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-nitrobenzenesulfonamide is a compound of interest due to its diverse biological activities. This article discusses its pharmacological properties, mechanisms of action, and potential applications in medicine, based on recent research findings.
Chemical Structure and Properties
The compound features a nitro group, a sulfonamide moiety, and a pyrrolidine derivative, which significantly influence its biological activity. The presence of the nitro group is particularly notable for its role in redox reactions that can lead to cellular toxicity in pathogens and potentially in human cells as well .
-
Antimicrobial Activity :
- Nitro compounds are known for their antimicrobial properties. They exert their effects by undergoing reduction within microbial cells, resulting in toxic intermediates that bind to DNA, leading to cell death . This mechanism is similar to that observed in established antibiotics like metronidazole.
- In laboratory studies, nitro-containing compounds have shown efficacy against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa .
-
Anti-inflammatory Effects :
- The compound has demonstrated potential as an anti-inflammatory agent. Nitro groups can enhance the pharmacokinetic properties of compounds by modulating their interactions with biological targets such as enzymes involved in inflammatory pathways (e.g., COX-2 and iNOS) .
- Research indicates that derivatives with multiple nitro groups may exhibit enhanced inhibitory effects on these enzymes, suggesting a multi-target approach to inflammation management .
-
Cytotoxicity Against Cancer Cells :
- Preliminary studies indicate that this compound may possess cytotoxic properties against certain cancer cell lines. The exact mechanism involves the induction of apoptosis through the generation of reactive oxygen species (ROS) following the reduction of the nitro group .
- The compound's structure allows it to interact with specific cellular targets, disrupting normal cellular functions and promoting cancer cell death.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study examining various nitro compounds, this compound was tested against clinical isolates of Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, indicating its potential as an effective antimicrobial agent .
Case Study: Anti-inflammatory Properties
In vitro assays demonstrated that this compound inhibited the production of pro-inflammatory cytokines (IL-1β and TNF-α) in macrophage cultures stimulated with lipopolysaccharide (LPS). The effective concentration was determined to be 5 µM, suggesting its potential role in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
